molecular formula C21H17NO4S B5207719 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B5207719
M. Wt: 379.4 g/mol
InChI Key: PNMFINJVDPWSAX-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione, also known as EPTB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. EPTB belongs to the thiazolidinedione class of compounds, which are known for their antidiabetic properties. However, EPTB has been found to exhibit a range of other biological activities, including anticancer, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer progression. For example, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. HDAC inhibitors have been shown to have potent anticancer activity, and 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione may act by inhibiting HDAC activity.
Biochemical and Physiological Effects:
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory and antiviral effects. 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to improve glucose metabolism in diabetic mice, suggesting that it may have potential as an antidiabetic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is its broad range of biological activities, which make it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Several modifications to the structure of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione have been proposed to improve its solubility and bioavailability.

Future Directions

There are several future directions for research on 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of research is the development of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione, which could provide insights into its mechanism of action. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione as a therapeutic agent in various diseases.

Synthesis Methods

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized using a multistep procedure that involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde and 2-propyn-1-ol to form the propargylic alcohol intermediate. This intermediate is then reacted with 3-phenyl-1,3-thiazolidine-2,4-dione in the presence of a base to form 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione. The synthesis of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been optimized by several research groups, and various modifications to the reaction conditions have been reported to improve the yield and purity of the compound.

Scientific Research Applications

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is in cancer treatment. Several studies have demonstrated that 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit cancer cell migration and invasion, suggesting that it may have potential as an antimetastatic agent.

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-3-12-26-17-11-10-15(13-18(17)25-4-2)14-19-20(23)22(21(24)27-19)16-8-6-5-7-9-16/h1,5-11,13-14H,4,12H2,2H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMFINJVDPWSAX-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

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